2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine
Overview
Description
2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a fluorophenyl group at position 6 on the pyrido[3,2-d]pyrimidine ring.
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives often interact with various receptors in the body, such as the serotonin (5-ht) receptor sites . The interaction of the ligand with an anionic side chain of the (5-HT) receptor site neutralizes the positive charge on the ligand bound to the receptor .
Mode of Action
The compound’s mode of action involves a nucleophilic aromatic substitution (S NAr) reaction, a general approach to the synthesis of a wide variety of pyrimidine derivatives . The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This reaction results in the formation of C-4 substituted products .
Biochemical Pathways
It is known that pyrimidine derivatives can influence various biochemical pathways due to their interactions with different receptors in the body .
Result of Action
It is known that pyrimidine derivatives can have various effects, such as antibacterial and antimicrobial activities .
Action Environment
It is known that the hydrophobic character of the substituents in the 4-position of the pyrimidine ring can enhance the binding affinity with the serotonin (5-ht) receptor sites .
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding to these biomolecules, potentially influencing their function .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with 4-fluoroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 4 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, and primary amines are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound with altered functional groups.
Reduction Products: Reduced derivatives with modified electronic properties.
Scientific Research Applications
2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its interaction with biological targets.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 2,4-Dichloro-6-(4-methylphenyl)pyrido[3,2-d]pyrimidine
- 2,4-Dichloro-6-(4-chlorophenyl)pyrido[3,2-d]pyrimidine
- 2,4-Dichloro-6-(4-bromophenyl)pyrido[3,2-d]pyrimidine
Comparison: Compared to its analogs, 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can influence the compound’s electronic distribution and reactivity, potentially enhancing its biological activity and stability .
Properties
IUPAC Name |
2,4-dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl2FN3/c14-12-11-10(18-13(15)19-12)6-5-9(17-11)7-1-3-8(16)4-2-7/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYGKAYIHOIRNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C=C2)N=C(N=C3Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl2FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70732583 | |
Record name | 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917758-92-0 | |
Record name | 2,4-Dichloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70732583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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